

The Role of Progesterone in the Menstrual Cycle and Pregnancy: A Technical Guide

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This technical guide provides an in-depth examination of the multifaceted role of progesterone, a critical steroid hormone, in regulating the female menstrual cycle and establishing and maintaining a healthy pregnancy. This document details the molecular mechanisms, signaling pathways, and quantitative physiological effects of progesterone, offering valuable insights for research and therapeutic development.

Progesterone Synthesis and Regulation

Progesterone is an endogenous steroid hormone primarily synthesized from cholesterol. Its production is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis.

- **Menstrual Cycle:** Following ovulation, the remnant of the ovarian follicle develops into the corpus luteum, which becomes the primary site of progesterone production during the luteal phase.[1] This process is stimulated by Luteinizing Hormone (LH) from the anterior pituitary. If fertilization does not occur, the corpus luteum degrades, leading to a sharp decline in progesterone levels and the onset of menstruation.[1]
- **Pregnancy:** Upon successful implantation of a fertilized egg, the developing embryo produces human chorionic gonadotropin (hCG). hCG acts to maintain the corpus luteum, ensuring continued progesterone secretion.[2] By the end of the first trimester (around 7-9 weeks of gestation), the placenta takes over as the primary producer of progesterone, with levels steadily increasing until parturition.[2]

Quantitative Data on Progesterone Levels and Effects

The physiological impact of progesterone is directly correlated with its concentration in the bloodstream and its effect on target tissues like the endometrium.

Serum Progesterone Levels

Progesterone levels fluctuate significantly throughout the menstrual cycle and pregnancy. The following table summarizes typical concentrations observed in serum.

Phase	Progesterone Level (ng/mL)	Progesterone Level (nmol/L)
Menstrual Cycle		
Follicular Phase (pre-ovulation)	< 1.0	< 3.18
Luteal Phase (mid-cycle)	5 - 20	15.90 - 63.60
Pregnancy		
First Trimester	11.2 - 90.0	35.62 - 286.20
Second Trimester	25.6 - 89.4	81.41 - 284.29
Third Trimester	48.0 - 300.0+	152.64 - 954.0+
Postmenopausal	< 1.0	< 3.18

Data sourced from University of Rochester Medical Center and UCSF Health.[\[3\]](#)[\[4\]](#)

Effect of Progesterone on Endometrial Thickness

Progesterone induces secretory transformation of the estrogen-primed endometrium. While some studies suggest progesterone administration leads to endometrial compaction, others show a slight increase in thickness. The clinical significance of this change on pregnancy outcomes is still under investigation.

Study Cohort / Condition	Endometrial Thickness (EMT) on Day of Progesterone Administration (mm, mean \pm SD)	Endometrial Thickness (EMT) on Day of Embryo Transfer (mm, mean \pm SD)	Average Change (mm)
Frozen Embryo Transfer (FET) Cycles (Estrogen-Progesterone Protocol)	9.03 \pm 1.34	10.60 \pm 1.66	+1.57
Frozen Embryo Transfer (FET) Cycles (Natural Cycle)	9.64 \pm 1.70	11.25 \pm 1.93	+1.61
Data adapted from a study on single frozen-thawed blastocyst transfers. ^[5] ^[6]			

Progesterone-Regulated Gene Expression in Endometrial Cells

Progesterone, acting through its receptors, directly modulates the transcription of numerous genes essential for endometrial receptivity and pregnancy. The table below presents a selection of genes significantly regulated by progesterone in human endometrial explants.

Gene Symbol	Gene Name	Function in Endometrium	Fold Change (Progesterone vs. Control)
Up-regulated Genes			
DKK1	Dickkopf WNT Signaling Pathway Inhibitor 1	Antagonizes Wnt signaling, crucial for implantation	~4.0
THBD	Thrombomodulin	Anticoagulant, may prevent thrombosis at implantation site	~3.5
MAOA	Monoamine Oxidase A	Regulates bioavailability of catecholamines and serotonin	~3.0
SPARCL1	SPARC Like 1	Modulates cell-matrix interactions and angiogenesis	~2.8
Down-regulated Genes			
TFF1	Trefoil Factor 1	Involved in mucosal repair and protection	~0.3
Representative data synthesized from studies on endometrial gene expression. ^{[7][8]}			

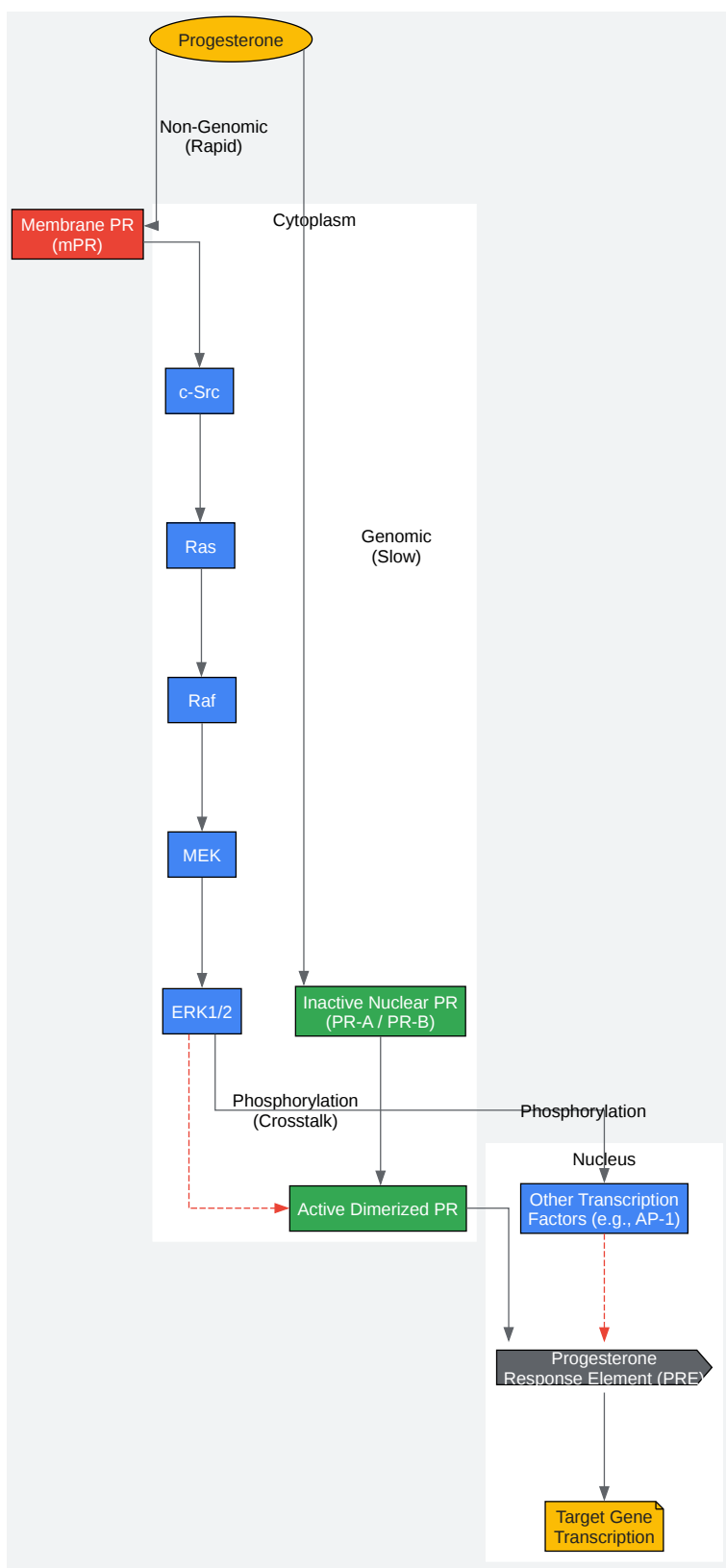
Progesterone Signaling Pathways

Progesterone exerts its effects through two primary signaling pathways: a classical genomic pathway and a rapid non-genomic pathway. These pathways can interact, leading to a complex and highly regulated cellular response.

Genomic and Non-Genomic Signaling

The classical genomic pathway involves progesterone binding to its intracellular nuclear receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) on the DNA to regulate the transcription of target genes.

The non-genomic pathway is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs).[9] This triggers rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which can phosphorylate various cytoplasmic and nuclear proteins, including the nuclear progesterone receptors themselves, thereby modulating their transcriptional activity.[9][10]



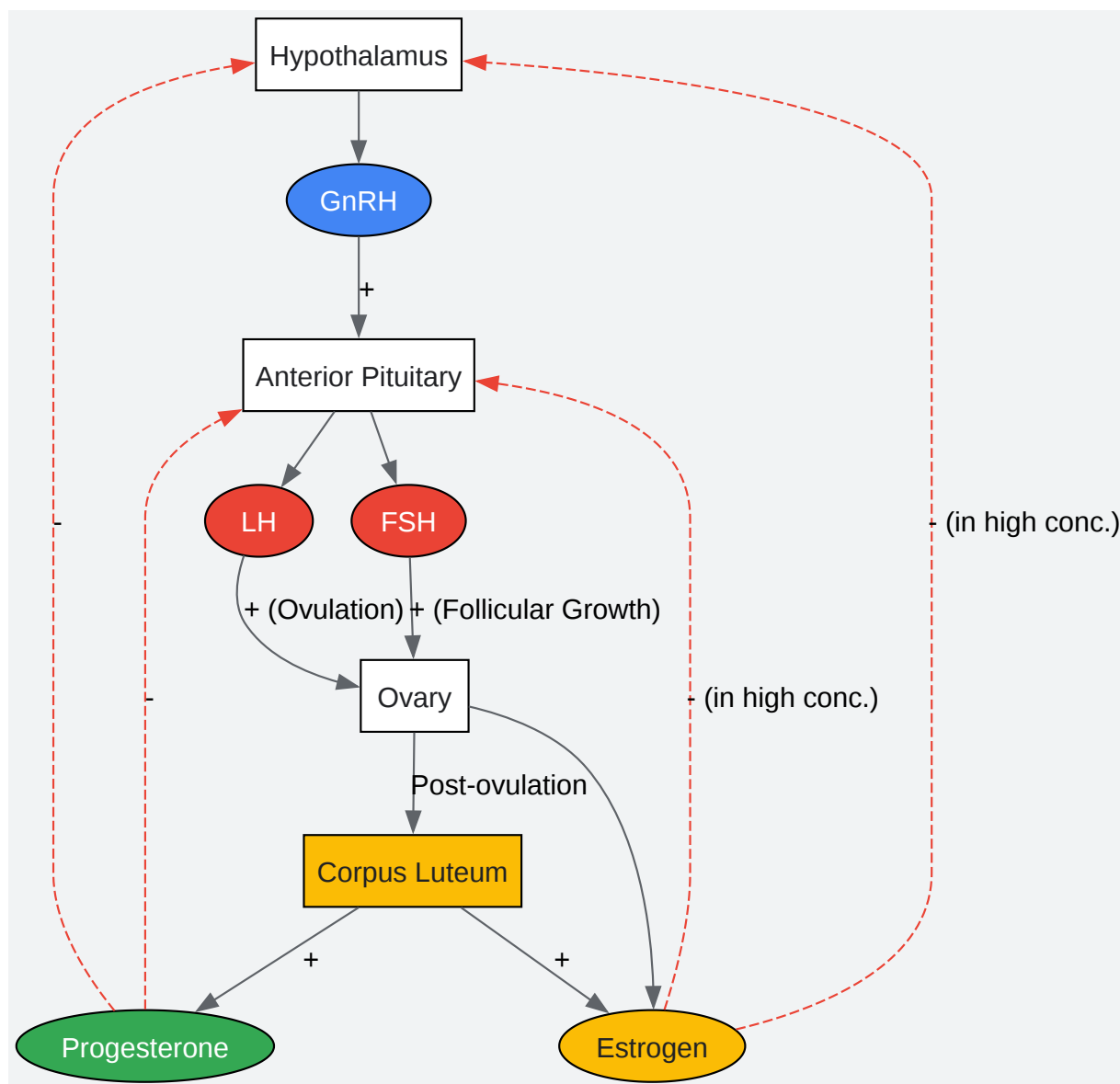
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Progesterone genomic and non-genomic signaling pathways.

Role in the Menstrual Cycle

During the luteal phase, progesterone is the dominant hormone. Its primary functions include:

- **Endometrial Transformation:** Progesterone halts the estrogen-driven proliferation of the endometrium and initiates secretory changes, making the uterine lining receptive to embryo implantation.^[10] This includes the development of spiral arteries and an increase in uterine gland secretions, which nourish the potential embryo.
- **Inhibition of Ovulation:** High levels of progesterone exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-releasing hormone (GnRH), Follicle-stimulating hormone (FSH), and LH, thus preventing further ovulation within the same cycle.
- **Cervical Mucus Thickening:** Progesterone causes the cervical mucus to become thick and less permeable, forming a barrier that prevents sperm and pathogens from entering the uterus.



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Hormonal feedback loops in the luteal phase.

Role in Pregnancy

Often called the "hormone of pregnancy," progesterone is indispensable for the establishment and maintenance of gestation.

- **Implantation:** Progesterone prepares the endometrium to be receptive to the blastocyst, a critical step for successful implantation.[7] It controls the expression of genes that mediate the attachment of the embryo to the uterine wall.[7]
- **Maintenance of Uterine Quiescence:** Progesterone is crucial for preventing uterine contractions throughout most of pregnancy.[9] It acts on the myometrium (the muscular layer of the uterus) to promote muscle relaxation and decrease its sensitivity to contractile stimuli like oxytocin and prostaglandins. This is achieved in part by suppressing the expression of contraction-associated protein (CAP) genes.
- **Immunomodulation:** Progesterone helps to create a tolerant immune environment within the uterus, preventing the maternal immune system from rejecting the semi-allogeneic fetus. It modulates the activity of uterine immune cells and influences cytokine production.
- **Mammary Gland Development:** Progesterone, along with estrogen and prolactin, stimulates the growth and development of the mammary glands, preparing them for lactation after birth.

Experimental Protocols

The study of progesterone's function relies on a variety of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Protocol: Quantification of Serum Progesterone by Competitive ELISA

This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure progesterone concentration in serum samples.

- **Plate Preparation:** Use a 96-well microplate pre-coated with a monoclonal anti-progesterone antibody.
- **Standard and Sample Addition:**

- Pipette 10 μL of each progesterone standard, control, and serum sample into the appropriate wells in duplicate.
- Enzyme Conjugate Addition:
 - Add 200 μL of a progesterone-horseradish peroxidase (HRP) enzyme conjugate to all wells. This conjugate will compete with the progesterone in the sample for binding to the antibody on the plate.
- Incubation:
 - Incubate the plate for 60 minutes at room temperature (18–26 °C) on a plate shaker.
- Washing:
 - Aspirate the liquid from all wells.
 - Wash each well three times with 300 μL of 1x wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.
- Substrate Reaction:
 - Add 100 μL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.
 - Incubate for 15 minutes at room temperature in the dark. A blue color will develop.
- Stopping the Reaction:
 - Add 50 μL of Stop Solution (e.g., 0.5 M H_2SO_4) to each well. The color will change from blue to yellow.
- Data Acquisition:
 - Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
- Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of progesterone in the samples by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the progesterone concentration.

Protocol: Detection of Progesterone Receptor (PR) by Immunohistochemistry (IHC)

This protocol describes the detection of PR protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as endometrial biopsies.

- Sample Preparation:
 - Fix fresh tissue in 10% neutral buffered formalin for 6 to 72 hours.
 - Process and embed the tissue in paraffin.
 - Cut 4- μ m thick sections and mount them on positively charged slides.
- Deparaffinization and Rehydration:
 - Bake slides at 60°C for 30 minutes.
 - Deparaffinize sections in xylene (2 changes, 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each) and rinse in deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.

- Staining Procedure:
 - Rinse slides in wash buffer (e.g., TBS or PBS).
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Rinse with wash buffer.
 - Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.
 - Incubate with a primary monoclonal antibody against human PR (e.g., clone 16) at a predetermined optimal dilution for 60 minutes at room temperature.
 - Rinse with wash buffer.
 - Apply a secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 30 minutes.
 - Rinse with wash buffer.
 - Apply a detection reagent (e.g., DAB chromogen) and incubate for 5-10 minutes, or until a brown precipitate is visible.
- Counterstaining and Mounting:
 - Rinse with deionized water.
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in a bluing solution or tap water.
 - Dehydrate through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.
- Interpretation:

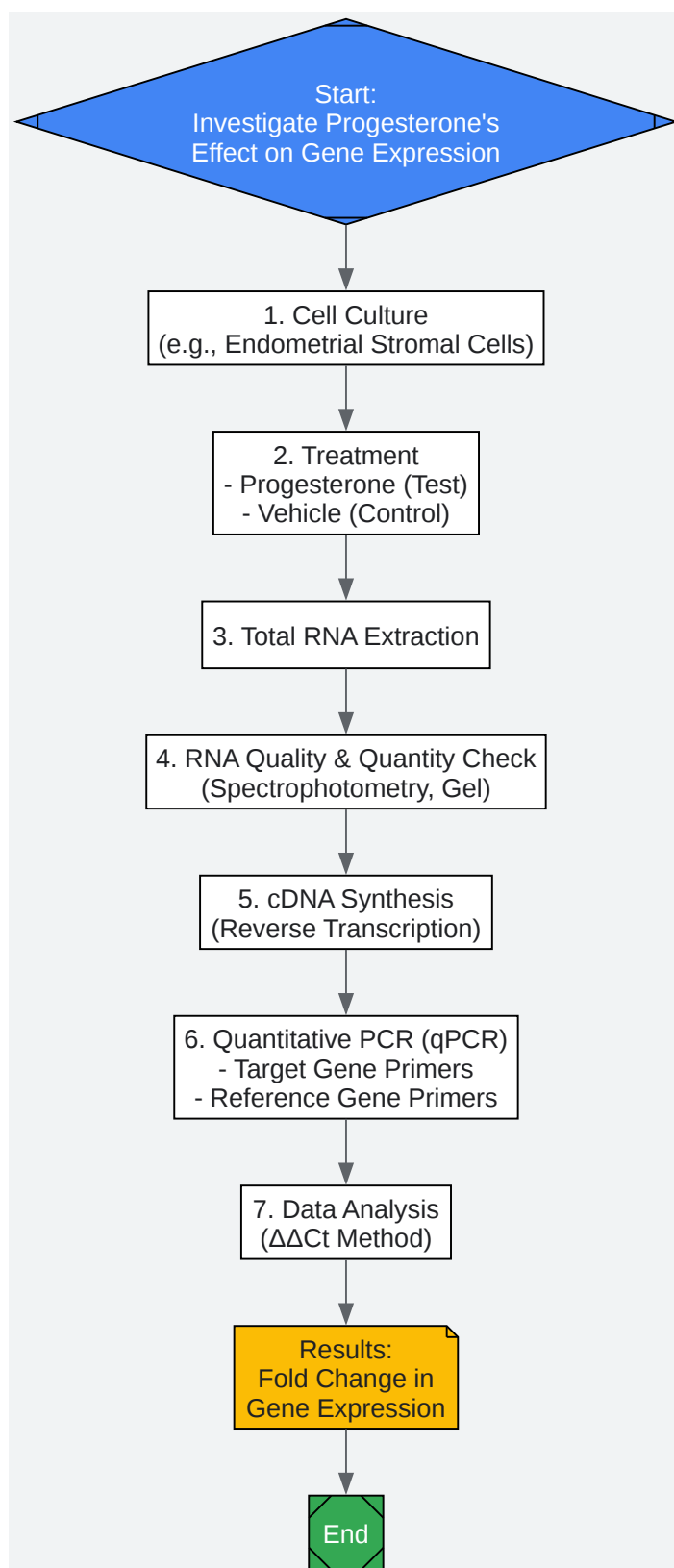
- Examine under a light microscope. Positive staining for PR is indicated by brown nuclear staining in the target cells. The percentage of positive cells and staining intensity are typically scored by a qualified pathologist.

Protocol: Analysis of Progesterone-Regulated Gene Expression by qRT-PCR

This protocol details the measurement of mRNA levels of specific progesterone target genes in cultured cells or tissues.

- Cell Culture and Treatment:
 - Culture endometrial cells (e.g., Ishikawa or primary endometrial stromal cells) in appropriate media.
 - Treat cells with progesterone (e.g., 100 nM) or vehicle control for a specified time (e.g., 24 hours).
- RNA Extraction:
 - Lyse cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by gel electrophoresis.
- cDNA Synthesis (Reverse Transcription):
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- Quantitative Real-Time PCR (qPCR):
 - Prepare a reaction mix containing: cDNA template (e.g., 50 ng), forward and reverse primers for the target gene (e.g., DKK1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

- Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling profile:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Include a melt curve analysis at the end to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) value for each sample.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method:
 - $\Delta C_t = C_t(\text{target gene}) - C_t(\text{reference gene})$
 - $\Delta\Delta C_t = \Delta C_t(\text{progesterone-treated sample}) - \Delta C_t(\text{vehicle control sample})$
 - $\text{Fold Change} = 2^{(-\Delta\Delta C_t)}$
 - Perform statistical analysis on the results from biological replicates.



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Workflow for studying progesterone's effect on gene expression.

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